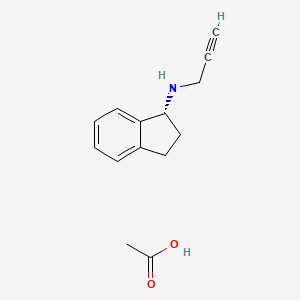
acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a compound that combines the properties of acetic acid and a specific amine derivative. Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly used in various industrial and household applications. The amine derivative, (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, is a more complex molecule that includes an indene structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Prop-2-ynyl Group: This step involves the addition of a prop-2-ynyl group to the nitrogen atom of the indene derivative. This can be achieved through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine derivative using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol using rhodium or iridium-based catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: The amine derivative can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Formic Acid: A simpler carboxylic acid with the formula HCOOH.
Propionic Acid: Another carboxylic acid with the formula CH₃CH₂COOH.
Indole-3-Acetic Acid: A plant hormone derived from indole, similar in structure to the indene derivative.
Uniqueness
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is unique due to its combination of an acetic acid moiety with a complex amine derivative, providing it with distinct chemical and biological properties.
Properties
CAS No. |
164294-89-7 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C2H4O2/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2(3)4/h1,3-6,12-13H,7-9H2;1H3,(H,3,4)/t12-;/m1./s1 |
InChI Key |
CDNLNVUEWQONAH-UTONKHPSSA-N |
Isomeric SMILES |
CC(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
CC(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















